Stauntosaponin A

Description

BenchChem offers high-quality Stauntosaponin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stauntosaponin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

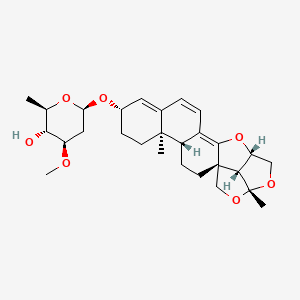

IUPAC Name |

(2R,3R,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl]oxy]-4-methoxy-2-methyloxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-15-23(29)20(30-4)12-22(33-15)34-17-7-9-26(2)16(11-17)5-6-18-19(26)8-10-28-14-32-27(3)24(28)21(13-31-27)35-25(18)28/h5-6,11,15,17,19-24,29H,7-10,12-14H2,1-4H3/t15-,17+,19+,20-,21-,22+,23-,24-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFHQIUXHMJLPI-IXHFUHRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC56COC7(C5C(CO7)OC6=C4C=CC3=C2)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]56CO[C@@]7([C@H]5[C@@H](CO7)OC6=C4C=CC3=C2)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Stauntosaponin A from Cynanchum stauntonii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of Stauntosaponin A, a potent Na+/K+-ATPase inhibitor, from the roots of the traditional Chinese medicinal plant, Cynanchum stauntonii. While the initial discovery of Stauntosaponin A is not extensively detailed in a singular publication, this document synthesizes available scientific literature to present a robust methodology for its extraction and purification. This guide includes detailed experimental protocols, data presentation on related compounds, and visualizations of the isolation workflow and the associated signaling pathway of its mechanism of action. The information is intended to support researchers and drug development professionals in the study of Stauntosaponin A and other bioactive steroidal glycosides from Cynanchum stauntonii.

Introduction

Cynanchum stauntonii (Decne.) Schltr. ex H.Lév. is a perennial herb belonging to the Asclepiadaceae family, with a long history of use in traditional Chinese medicine for treating respiratory ailments.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of C21 steroidal glycosides, a class of compounds known for their wide range of biological activities.[3][4][5] Among these, Stauntosaponin A (also referred to as Stauntoside C) has been identified as a highly potent inhibitor of the Na+/K+-ATPase enzyme, a critical transmembrane protein responsible for maintaining cellular ion gradients. This inhibitory activity suggests potential therapeutic applications for Stauntosaponin A, particularly in the field of oncology. This guide outlines the key procedures for the isolation and characterization of Stauntosaponin A from its natural source.

Experimental Protocols

Plant Material Collection and Preparation

The roots of Cynanchum stauntonii are the primary source for the isolation of Stauntosaponin A.

-

Collection: Roots should be collected from mature plants, preferably during the appropriate season to ensure a high concentration of secondary metabolites.

-

Identification: Proper botanical identification by a qualified taxonomist is crucial to ensure the correct plant species is used. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Preparation: The collected roots are washed, dried in a shaded, well-ventilated area, and then pulverized into a fine powder to maximize the surface area for solvent extraction.

Extraction of Crude Saponins

A solvent extraction method is employed to obtain the initial crude extract containing a mixture of saponins.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol under reflux. This process is typically repeated three times to ensure maximum extraction of the target compounds.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

Fractionation of the Crude Extract

The crude extract is then fractionated to separate compounds based on their polarity.

-

Suspension: The crude residue is suspended in 80% aqueous ethanol.

-

Liquid-Liquid Partitioning: The suspension is sequentially partitioned with petroleum ether and then ethyl acetate. The ethyl acetate fraction, which will contain the steroidal glycosides, is collected.

-

Washing: The ethyl acetate fraction is washed with a 5% aqueous sodium bicarbonate solution and then with distilled water to remove acidic impurities and bring the pH to neutral.

-

Final Concentration: The washed ethyl acetate fraction is dried over anhydrous sodium sulfate and then concentrated to dryness to yield the crude saponin fraction.

Chromatographic Purification

A series of chromatographic techniques are required to isolate Stauntosaponin A from the complex mixture of the crude saponin fraction.

-

Silica Gel Column Chromatography: The crude saponin fraction is first subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the compounds into several sub-fractions.

-

Reversed-Phase C18 Column Chromatography: Promising sub-fractions are further purified using reversed-phase C18 column chromatography with a methanol-water gradient elution.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with an isocratic mobile phase (e.g., acetonitrile-water) to yield the pure Stauntosaponin A. The purity of the isolated compound should be assessed by analytical HPLC.

Data Presentation

While specific quantitative data for the isolation of Stauntosaponin A is not available in the reviewed literature, the following tables present representative data for other stauntosides isolated from Cynanchum stauntonii, which can be used as a reference.[1]

Table 1: Spectroscopic Data for Representative Stauntosides from Cynanchum stauntonii

| Compound | Molecular Formula | HRESI-MS (m/z) [M+Na]+ | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Stauntoside L | C₄₉H₇₄O₂₀ | 973.4624 | 5.38 (1H, d, J=7.8 Hz, H-1'), 4.98 (1H, d, J=7.8 Hz, H-1''), 1.25 (3H, d, J=6.0 Hz, H-6''') | 102.3 (C-1'), 101.9 (C-1''), 18.2 (C-6''') |

| Stauntoside M | C₄₉H₇₄O₂₀ | 973.4621 | 5.39 (1H, d, J=7.8 Hz, H-1'), 4.99 (1H, d, J=7.8 Hz, H-1''), 1.26 (3H, d, J=6.0 Hz, H-6''') | 102.4 (C-1'), 102.0 (C-1''), 18.3 (C-6''') |

| Stauntoside N | C₄₃H₆₄O₁₆ | 855.4147 | 5.40 (1H, d, J=7.8 Hz, H-1'), 4.97 (1H, d, J=7.8 Hz, H-1''), 1.24 (3H, d, J=6.0 Hz, H-6'') | 102.2 (C-1'), 101.8 (C-1''), 18.1 (C-6'') |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of Stauntosaponin A from Cynanchum stauntonii.

Caption: A flowchart of the experimental workflow for the isolation of Stauntosaponin A.

Signaling Pathway of Na+/K+-ATPase Inhibition

Stauntosaponin A exerts its biological effects by inhibiting the Na+/K+-ATPase. This inhibition disrupts the cellular ion balance and triggers a cascade of downstream signaling events, which can ultimately lead to apoptosis in cancer cells.

Caption: A diagram of the signaling cascade initiated by Stauntosaponin A.

Conclusion

This technical guide provides a consolidated resource for the isolation and study of Stauntosaponin A from Cynanchum stauntonii. While a dedicated publication detailing the initial discovery and full characterization of Stauntosaponin A remains to be identified, the methodologies presented here, derived from extensive research on related compounds from the same plant, offer a robust starting point for researchers. The potent Na+/K+-ATPase inhibitory activity of Stauntosaponin A underscores its potential as a lead compound for drug development. Further research is warranted to fully elucidate its pharmacological profile and therapeutic applications.

References

An In-depth Technical Guide on the Stauntosaponin A Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stauntosaponin A, a secopregnane-type steroidal glycoside, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the Stauntosaponin A biosynthetic pathway in plants. While the complete pathway remains to be fully elucidated, this document synthesizes available information on the general biosynthesis of steroidal saponins, the putative enzymatic steps leading to the formation of the secopregnane aglycone, and the subsequent glycosylation events. This guide also presents relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the proposed metabolic routes and experimental workflows.

Introduction to Stauntosaponin A and Steroidal Saponins

Stauntosaponin A is a C21 steroidal glycoside, a class of secondary metabolites found in various plant species. Initially, it was believed to be a triterpenoid saponin from Stauntonia hexaphylla; however, recent evidence indicates its origin from plants of the Cynanchum genus, such as Cynanchum stauntonii[1][2]. Steroidal saponins are characterized by a four-ring steroid nucleus and are biosynthesized from cholesterol. They exhibit a wide range of biological activities, making them attractive targets for drug development.

The biosynthesis of steroidal saponins can be broadly divided into three stages:

-

Upstream Pathway: The synthesis of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.

-

Aglycone Formation: The cyclization of 2,3-oxidosqualene to form cycloartenol, which is then converted to cholesterol. Cholesterol undergoes a series of modifications, including hydroxylations, oxidations, and ring cleavages, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), to form the specific steroidal aglycone.

-

Glycosylation: The attachment of sugar moieties to the aglycone at specific positions, a process mediated by UDP-dependent glycosyltransferases (UGTs). This glycosylation step is critical for the solubility, stability, and biological activity of the final saponin.

The Putative Biosynthetic Pathway of Stauntosaponin A

While the specific enzymes responsible for the biosynthesis of Stauntosaponin A have not yet been fully characterized, a putative pathway can be proposed based on the known biosynthesis of other steroidal saponins and the structure of Stauntosaponin A, which features a secopregnane-type aglycone.

Formation of the C21 Steroidal Precursor

The biosynthesis of Stauntosaponin A begins with cholesterol. A series of oxidative reactions, likely catalyzed by CYP450 enzymes, are required to modify the cholesterol side chain and steroid nucleus. For pregnane-type steroids, this involves the cleavage of the C20-C22 bond of the cholesterol side chain.

Formation of the Secopregnane Skeleton

A key feature of Stauntosaponin A is its secopregnane skeleton, which involves the cleavage of a C-C bond within the steroid rings. Specifically, 13,14:14,15-diseco-pregnane and 14,15-seco-pregnane type skeletons are common in Cynanchum species[1][2][3][4]. This ring cleavage is a critical and likely complex step, hypothesized to be catalyzed by a specific cytochrome P450 enzyme. The exact mechanism and the specific P450 involved in this reaction for Stauntosaponin A biosynthesis are yet to be identified.

Glycosylation of the Secopregnane Aglycone

Following the formation of the secopregnane aglycone, one or more sugar moieties are attached. This glycosylation is catalyzed by UGTs, which transfer activated sugars (e.g., UDP-glucose, UDP-xylose) to hydroxyl groups on the aglycone. The specific UGTs responsible for the glycosylation pattern of Stauntosaponin A are unknown.

A proposed general pathway is visualized below:

Key Enzyme Families in Stauntosaponin A Biosynthesis

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism[5][6]. In the context of Stauntosaponin A biosynthesis, CYP450s are predicted to be involved in:

-

Hydroxylation of the cholesterol backbone.

-

Oxidative cleavage of the cholesterol side chain to form a C21 pregnane precursor.

-

The critical ring cleavage step to form the secopregnane skeleton.

Identifying the specific CYP450s involved in these steps is a key area for future research.

UDP-Glycosyltransferases (UGTs)

UGTs are responsible for the glycosylation of the steroidal aglycone, which significantly impacts the saponin's biological activity and physicochemical properties[7][8][9][10]. Plant UGTs belong to a large multigene family, and different UGTs exhibit specificity for both the aglycone substrate and the sugar donor. The characterization of UGTs from Cynanchum species will be essential to understand the final steps of Stauntosaponin A biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the biosynthetic pathway of Stauntosaponin A. However, studies on related steroidal saponins in other plants provide some context for the types of data that are important for pathway analysis.

Table 1: Examples of Quantitative Data from Steroidal Saponin Biosynthesis Studies

| Parameter | Organism | Compound | Value | Reference |

| Enzyme Activity (kcat/Km) | Panax notoginseng | UGTPn87 (UGT) | Not specified for a single compound, but characterized for multiple substrates | [9] |

| Product Titer | Saccharomyces cerevisiae (engineered) | Ginsenoside Rh2 | 354.69 mg/L | [9] |

| Saponin Content | Rhizoma Paridis | Various steroidal saponins | Varies by species and sample | [11] |

Experimental Protocols

The elucidation of the Stauntosaponin A biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify candidate genes for a biosynthetic pathway is through transcriptomics.

Protocol: Transcriptome Analysis of Cynanchum stauntonii

-

Plant Material: Collect different tissues (e.g., roots, stems, leaves) from Cynanchum stauntonii.

-

RNA Extraction: Extract total RNA using a suitable method, such as the TRIzol method or a commercial plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Perform quality control and trimming of raw sequencing reads.

-

Assemble the transcriptome de novo using software like Trinity.

-

Annotate the assembled unigenes against public databases (e.g., NR, Swiss-Prot, KEGG).

-

Identify putative CYP450 and UGT transcripts based on annotation.

-

Perform differential gene expression analysis between tissues to identify genes that are highly expressed in tissues where Stauntosaponin A accumulates.

-

Conduct phylogenetic analysis to compare candidate genes with known steroidal saponin biosynthetic genes from other species.

-

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function needs to be validated experimentally. This is typically done by heterologous expression of the gene and in vitro or in vivo enzyme assays.

Protocol: Heterologous Expression and Functional Assay of a Candidate CYP450

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP450 gene from Cynanchum stauntonii cDNA and clone it into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (for transient plant expression).

-

Microsome Isolation (for in vitro assays):

-

Grow the yeast culture and induce protein expression.

-

Harvest the cells and disrupt them by mechanical means (e.g., bead beating).

-

Isolate the microsomal fraction, which contains the membrane-bound CYP450, by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable substrate (e.g., cholesterol, pregnenolone), a cytochrome P450 reductase (CPR), and NADPH.

-

Incubate the reaction at an optimal temperature.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC-MS or GC-MS and compare them with authentic standards if available.

-

Protocol: Heterologous Expression and Functional Assay of a Candidate UGT

-

Gene Cloning and Expression: Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX or pET series) and express the protein.

-

Protein Purification: Purify the recombinant UGT protein using affinity chromatography (e.g., GST-tag or His-tag).

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified UGT, the aglycone substrate (the product of the CYP450 reaction), and an activated sugar donor (e.g., UDP-glucose).

-

Incubate the reaction and then stop it.

-

Analyze the reaction products by HPLC-MS to identify the glycosylated product.

-

Quantitative Analysis of Saponins

Protocol: HPLC-MS Analysis of Stauntosaponins

-

Sample Preparation:

-

Grind the dried plant material to a fine powder.

-

Extract the saponins with a suitable solvent, such as methanol or ethanol, often with the aid of ultrasonication or heating.

-

Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

-

HPLC-MS Analysis:

-

Use a C18 reversed-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the eluting compounds using a mass spectrometer (e.g., ESI-Q-TOF-MS) for identification and quantification.

-

Conclusion and Future Perspectives

The elucidation of the complete biosynthetic pathway of Stauntosaponin A is still in its early stages. This technical guide has outlined the putative pathway based on current knowledge of steroidal saponin biosynthesis and provided a framework of experimental approaches for its full characterization. Future research should focus on the identification and functional validation of the specific CYP450s and UGTs from Cynanchum species that are involved in the formation of the unique secopregnane skeleton and its subsequent glycosylation. The successful elucidation of this pathway will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of Stauntosaponin A and other valuable secopregnane glycosides.

References

- 1. Seco-pregnane steroidal glycosides from the roots of Cynanchum stauntonii [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Quantitative analysis of steroidal saponins in Chinese material medica Rhizoma Paridis by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stauntosaponin A literature review and known biological activities

An In-depth Technical Guide on Stauntosaponin A: Literature Review and Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on Stauntosaponin A, a steroidal glycoside with significant biological activity. The document summarizes its known biological effects, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes associated signaling pathways.

Introduction

Stauntosaponin A, also referred to as Stauntoside C, is a secopregnane-type steroidal glycoside.[1][2] It has been isolated from plants such as Cynanchum stauntonii (Decne.) Schltr. ex Levl.[3] While some commercial suppliers suggest it can also be isolated from Carnation, the primary scientific literature points to Cynanchum stauntonii as a key natural source.[1][3] The compound has garnered interest for its potential in anti-cancer research.[1][2]

Known Biological Activities

The most prominently reported biological activity of Stauntosaponin A is its potent inhibition of the sodium-potassium pump (Na+/K+-ATPase).[1][2] This enzyme is crucial for maintaining electrochemical gradients across cell membranes and is a known target for certain anticancer drugs.

While specific studies detailing a broad range of activities for the isolated Stauntosaponin A are limited, the total saponin extracts from related plants, such as Stauntonia chinensis, have demonstrated a wider array of pharmacological effects, including hypoglycemic, hypolipidemic, and analgesic properties.[4][5][6] These activities are often attributed to the collective action of the various saponins present in the extract.

Quantitative Data

The primary quantitative data available for Stauntosaponin A relates to its inhibitory effect on Na+/K+-ATPase.

| Compound | Target | Activity | IC50 Value | Source Organism | Reference |

| Stauntosaponin A | Na+/K+-ATPase | Inhibition | 21 nM | Cynanchum stauntonii | [1][2] |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

The determination of the IC50 value for Stauntosaponin A's inhibition of Na+/K+-ATPase would typically involve a well-established enzymatic assay. While the specific protocol used in the discovery of Stauntosaponin A's activity is not detailed in the available abstracts, a general methodology can be outlined based on standard biochemical practice.

Objective: To measure the concentration of Stauntosaponin A required to inhibit 50% of the Na+/K+-ATPase enzyme activity.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or other suitable sources).

-

ATP (Adenosine triphosphate) as the substrate.

-

A buffer system to maintain optimal pH and ionic conditions (e.g., Tris-HCl buffer).

-

Cofactors such as MgCl₂, NaCl, and KCl.

-

Stauntosaponin A of known concentration, serially diluted.

-

A positive control inhibitor (e.g., ouabain).

-

A method for detecting the product of the enzymatic reaction, which is typically inorganic phosphate (Pi). Common detection methods include colorimetric assays like the Malachite Green assay.

-

Microplate reader for absorbance measurements.

General Procedure:

-

Enzyme Preparation: The purified Na+/K+-ATPase is pre-incubated in the reaction buffer containing Mg²⁺, Na⁺, and K⁺ ions.

-

Inhibitor Addition: Serial dilutions of Stauntosaponin A are added to the enzyme preparation in a microplate. A control with no inhibitor and a positive control with a known inhibitor are also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzyme to hydrolyze ATP to ADP and inorganic phosphate (Pi).

-

Reaction Termination and Detection: The reaction is stopped, often by the addition of the colorimetric reagent (e.g., Malachite Green reagent). The reagent reacts with the generated Pi to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The enzyme activity is calculated based on the amount of Pi produced. The percentage of inhibition for each concentration of Stauntosaponin A is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways Associated with Related Saponins

Studies on the total saponins from Stauntonia chinensis, a plant genus related to the source of other stauntosides, have elucidated several signaling pathways involved in their biological effects, particularly in the context of metabolic regulation. These pathways may provide insights into the potential broader mechanisms of action for individual saponins like Stauntosaponin A.

IRS-1/PI3K/AKT Signaling Pathway

The total saponins from Stauntonia chinensis have been shown to exert hypoglycemic effects by activating the IRS-1/PI3K/AKT pathway, which leads to the translocation of GLUT4 transporters and increased glucose uptake.[4][5]

Caption: IRS-1/PI3K/AKT pathway activation by saponins.

AMPK/ACC Signaling Pathway

The hypolipidemic effects of total saponins from Stauntonia chinensis are linked to the activation of the AMPK/ACC signaling pathway.[4][5] AMPK activation leads to the phosphorylation and inhibition of ACC, a key enzyme in fatty acid synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. researchgate.net [researchgate.net]

- 4. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic Effects of Triterpenoid Saponins From Stauntonia chinensis via Selective Increase in Inhibitory Synaptic Response in Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Stauntosaponin A: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntosaponin A, a potent steroidal glycoside, has garnered significant interest within the scientific community for its notable biological activity, particularly its inhibition of Na+/K+-ATPase.[1][2] This technical guide provides an in-depth overview of the natural sources of Stauntosaponin A, detailed methodologies for its extraction and isolation, and an exploration of its mechanism of action.

Natural Sources

Contrary to some initial broader classifications, the primary and scientifically validated natural source of Stauntosaponin A is the perennial medicinal herb Cynanchum stauntonii .[1][3][4] This plant, belonging to the Apocynaceae family, is widely distributed in the south-central region of China and its roots have been utilized in traditional Chinese medicine.[5] While initial searches may associate saponins with a wide range of plants, including Actaea simplex (formerly Cimicifuga simplex), the specific isolation of Stauntosaponin A has been documented from Cynanchum stauntonii.

Extraction and Isolation Protocols

The extraction and isolation of Stauntosaponin A from the roots of Cynanchum stauntonii involves a multi-step process combining solvent extraction and chromatographic techniques. The following protocol is a composite methodology based on established procedures for isolating steroidal glycosides from this plant genus.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: The dried and pulverized roots of Cynanchum stauntonii (30 kg) are used as the starting material.[5]

-

Initial Extraction: The powdered roots are subjected to reflux extraction with 95% ethanol (EtOH) three times. The resulting ethanolic solutions are combined and concentrated under vacuum to yield a dark-brown residue (approximately 5000 g).[5]

-

Solvent Partitioning: The residue is suspended in 80% aqueous ethanol and then sequentially extracted with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, containing the steroidal glycosides, is washed with a 5% aqueous sodium bicarbonate (NaHCO₃) solution and then with water to neutralize the solution (pH 7).[5]

Experimental Protocol: Chromatographic Purification

The crude EtOAc extract is subjected to a series of chromatographic separations to isolate Stauntosaponin A.

-

Silica Gel Column Chromatography: The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) to yield several fractions.

-

ODS Column Chromatography: Fractions enriched with Stauntosaponin A are further purified on an octadecylsilyl (ODS) column using a stepwise gradient of methanol and water.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on an ODS column with a mobile phase of acetonitrile (MeCN) and water.

Quantitative Data

The biological activity of Stauntosaponin A has been quantified, providing a key metric for its potency.

| Compound | Target | IC₅₀ Value | Reference |

| Stauntosaponin A | Na+/K+-ATPase | 21 nM | --INVALID-LINK-- |

Table 1: Inhibitory Concentration of Stauntosaponin A

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Stauntosaponin A is the potent inhibition of the Na+/K+-ATPase pump, an essential enzyme in animal cells responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][6]

Inhibition of the Na+/K+-ATPase by Stauntosaponin A disrupts this crucial ionic balance, leading to a cascade of downstream effects that can culminate in apoptosis (programmed cell death).[7] The binding of inhibitors like Stauntosaponin A to the Na+/K+-ATPase can trigger intracellular signaling pathways.[8] While the precise apoptotic pathway induced by Stauntosaponin A is a subject of ongoing research, the inhibition of Na+/K+-ATPase is known to cause an increase in intracellular sodium, which in turn can lead to an increase in intracellular calcium via the sodium-calcium exchanger.[6] This elevation in intracellular calcium is a known trigger for apoptosis through various signaling cascades, including the activation of caspases.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Stauntosaponin A 1417887-91-2 | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium–potassium pump - Wikipedia [en.wikipedia.org]

- 7. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Stauntosaponin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntosaponin A, also known as Stauntoside C, is a secopregnane-type steroidal glycoside that has garnered significant interest within the scientific community.[1] Isolated from plants of the Cynanchum genus, particularly Cynanchum stauntonii, this natural product has demonstrated potent biological activity, primarily as an inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme.[1] Its potential applications in anti-cancer research make it a molecule of considerable importance for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of Stauntosaponin A, detailed experimental protocols for its study, and an exploration of its mechanism of action through relevant signaling pathways.

Core Physical and Chemical Properties

Quantitative data for Stauntosaponin A is summarized in the table below. It is important to note that while key identifiers and some physical properties are well-documented, specific experimental data such as melting point and detailed spectral characteristics are not widely available in publicly accessible literature.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₇ | [1] |

| Molecular Weight | 486.60 g/mol | [1] |

| CAS Number | 1417887-91-2 | [1] |

| Appearance | White to off-white solid | |

| Solubility | 10 mM in DMSO | |

| Melting Point | Not reported | |

| ¹H NMR Data | Not specifically reported | |

| ¹³C NMR Data | Not specifically reported | |

| HR-ESI-MS | Not specifically reported | |

| FT-IR | Not specifically reported | |

| Biological Activity | Potent Na+/K+-ATPase inhibitor | [1] |

| IC₅₀ | 21 nM for Na+/K+-ATPase inhibition | [1] |

Experimental Protocols

Extraction and Isolation of Stauntosaponin A from Cynanchum stauntonii

The following protocol is a generalized procedure based on the successful isolation of similar steroidal glycosides from Cynanchum stauntonii. Optimization may be required for maximizing the yield of Stauntosaponin A.

Workflow for Extraction and Isolation

References

Stauntosaponin A potential therapeutic targets

An In-depth Technical Guide to the Potential Therapeutic Targets of Saponins from Stauntonia chinensis

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific understanding of the therapeutic potential of triterpenoid saponins isolated from the plant Stauntonia chinensis. While the user's query specified "Stauntosaponin A," a thorough review of the available literature indicates that this specific nomenclature is not widely used. Instead, research has primarily focused on the total saponin extract (TSS) and a number of individually isolated, often numerically designated, saponin compounds. This guide synthesizes the available preclinical data on the anti-diabetic, analgesic, and anti-inflammatory properties of these compounds.

Triterpenoid saponins from Stauntonia chinensis have demonstrated significant potential in the amelioration of insulin resistance, a key pathological feature of type 2 diabetes. The primary molecular mechanisms involve the modulation of two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the insulin receptor/insulin receptor substrate-1/phosphoinositide 3-kinase/Akt (IR/IRS-1/PI3K/Akt) pathway.

Signaling Pathways

The activation of both the AMPK and IR/IRS-1/PI3K/Akt pathways by these saponins leads to enhanced glucose uptake and metabolism in insulin-resistant cells.[1][2]

AMPK Signaling Pathway:

Caption: AMPK Signaling Pathway Activation by Stauntonia chinensis Saponins.

IR/IRS-1/PI3K/Akt Signaling Pathway:

Caption: IR/IRS-1/PI3K/Akt Signaling Pathway Modulation.

Quantitative Data

The following table summarizes the quantitative effects of total saponins from Stauntonia chinensis (TSS) in a diabetic mouse model.

| Parameter | Treatment Group | Result | Percentage Change vs. Model |

| Fasting Blood Glucose (FBG) on Day 21 | Diabetic Model | Elevated by 44.31% from baseline | - |

| Metformin (200 mg/kg) | Reduced FBG | - | |

| TSS (60 mg/kg) | Reduced FBG | -22.74% | |

| TSS (120 mg/kg) | Reduced FBG | -29.72% | |

| Insulin Tolerance Test (30 min post-injection) | Diabetic Model | 33.09% reduction in plasma glucose | - |

| Metformin (200 mg/kg) | 55.83% reduction in plasma glucose | - | |

| TSS (120 mg/kg) | 52.64% reduction in plasma glucose | - |

Experimental Protocols

In Vivo Diabetic Mouse Model:

-

Animal Model: db/db mice are used as a model for type 2 diabetes.

-

Treatment: Mice are administered total saponins from Stauntonia chinensis (TSS) at doses of 30, 60, and 120 mg/kg via oral gavage for a period of 21 days. Metformin (200 mg/kg) is used as a positive control.

-

Fasting Blood Glucose (FBG): FBG levels are measured periodically from tail vein blood samples using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): After a fasting period, mice are given an oral glucose load (2 g/kg). Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 120 minutes) to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Mice are injected intraperitoneally with insulin (0.75 U/kg). Blood glucose levels are monitored at different intervals to determine insulin sensitivity.

-

Western Blot Analysis: At the end of the treatment period, liver tissues are harvested. Protein expression levels of key signaling molecules (e.g., p-AMPK, p-Akt, GLUT4) are quantified by Western blotting to elucidate the mechanism of action.[3]

Experimental Workflow for In Vivo Diabetic Model:

References

- 1. Triterpenoid Saponins from Stauntonia chinensis Ameliorate Insulin Resistance via the AMP-Activated Protein Kinase and IR/IRS-1/PI3K/Akt Pathways in Insulin-Resistant HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid saponins from Stauntonia chinensis ameliorate insulin resistance via the AMP-activated protein kinase and IR/IRS-1/PI3K/Akt pathways in insulin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stauntosaponin A (CAS: 1417887-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntosaponin A is a naturally occurring secopregnane-type steroidal glycoside isolated from the roots of Cynanchum stauntonii.[1] As a potent inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), this compound is of significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the available research on Stauntosaponin A, including its biochemical properties, mechanism of action, and relevant experimental methodologies.

Biochemical and Physicochemical Properties

Stauntosaponin A, also known as Stauntoside C, possesses the molecular formula C₂₈H₃₈O₇ and a molecular weight of 486.6 g/mol .[1] Due to its steroidal backbone and glycosidic moiety, it exhibits amphiphilic properties, a characteristic feature of saponins that influences their biological activity.

| Property | Value | Reference |

| CAS Number | 1417887-91-2 | [1] |

| Molecular Formula | C₂₈H₃₈O₇ | [1] |

| Molecular Weight | 486.6 g/mol | [1] |

| Synonyms | Stauntoside C | N/A |

| Compound Class | Steroidal Glycoside | [1] |

| Biological Target | Na+/K+-ATPase | [1] |

Biological Activity and Quantitative Data

The primary biological target of Stauntosaponin A is the Na+/K+-ATPase enzyme. Inhibition of this ubiquitously expressed transmembrane protein disrupts cellular ion homeostasis, which can trigger a cascade of downstream signaling events, ultimately leading to cellular responses such as apoptosis and cell cycle arrest.

Na+/K+-ATPase Inhibition

Stauntosaponin A is a potent inhibitor of Na+/K+-ATPase with a reported half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. This high affinity underscores its potential as a targeted therapeutic agent.

| Compound | Target | IC₅₀ (nM) | Source |

| Stauntosaponin A | Na+/K+-ATPase | 21 | [1][2] |

While specific cytotoxicity data for Stauntosaponin A against various cancer cell lines are not yet widely published, the potent inhibition of Na+/K+-ATPase is a well-established mechanism for inducing anticancer effects, as seen with other cardiac glycosides. Further research is warranted to determine the IC₅₀ values of Stauntosaponin A in relevant cancer cell lines.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

The following is a representative protocol for determining the Na+/K+-ATPase inhibitory activity of a compound like Stauntosaponin A. This method is based on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)

-

ATP solution (e.g., 2 mM)

-

Stauntosaponin A stock solution (in DMSO)

-

Phosphate standard solution

-

Colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Stauntosaponin A in the assay buffer.

-

Add the diluted compound or vehicle control (DMSO) to the wells of a microplate.

-

Add the purified Na+/K+-ATPase enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ATP solution to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the colorimetric reagent. This reagent will react with the inorganic phosphate produced during the reaction to generate a colored product.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Generate a standard curve using the phosphate standard solution.

-

Calculate the concentration of phosphate produced in each reaction.

-

Determine the percentage of inhibition for each concentration of Stauntosaponin A and calculate the IC₅₀ value.

Workflow for Na+/K+-ATPase Inhibition Assay.

Mechanism of Action and Signaling Pathways

The inhibition of Na+/K+-ATPase by Stauntosaponin A is expected to trigger signaling cascades similar to those induced by other cardiac glycosides. These pathways play crucial roles in cell survival, proliferation, and apoptosis.

Downstream Signaling of Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The altered intracellular ion concentrations, along with conformational changes in the Na+/K+-ATPase upon inhibitor binding, can activate several downstream signaling pathways:

-

Src/EGFR/Ras/MAPK Pathway: The Na+/K+-ATPase can act as a scaffold protein, and its inhibition can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the epidermal growth factor receptor (EGFR), which subsequently activates the Ras/Raf/MEK/ERK (MAPK) signaling cascade. This pathway is a key regulator of cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: Inhibition of Na+/K+-ATPase has also been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is central to cell growth, metabolism, and survival.

-

Reactive Oxygen Species (ROS) and NF-κB: The disruption of ion homeostasis and activation of signaling cascades can lead to increased production of reactive oxygen species (ROS). ROS can act as second messengers and modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.

-

Induction of Apoptosis and Autophagy: The culmination of these signaling events can lead to the induction of apoptosis (programmed cell death) and autophagy. The sustained activation of stress-related pathways and the disruption of cellular homeostasis can overwhelm the cell's survival mechanisms, leading to its demise.

Downstream Signaling of Na+/K+-ATPase Inhibition.

Conclusion and Future Directions

Stauntosaponin A is a potent inhibitor of Na+/K+-ATPase with significant potential for further investigation as an anticancer agent. The well-defined primary target and the known downstream signaling pathways provide a solid foundation for future research. Key areas for future investigation include:

-

In vitro cytotoxicity profiling: Determining the IC₅₀ values of Stauntosaponin A against a comprehensive panel of human cancer cell lines is essential to identify promising therapeutic targets.

-

In vivo efficacy studies: Preclinical animal models are needed to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of Stauntosaponin A.

-

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of Stauntosaponin A analogs could lead to the development of derivatives with improved potency and selectivity.

-

Combination therapy studies: Investigating the synergistic effects of Stauntosaponin A with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.

The information presented in this technical guide summarizes the current state of knowledge on Stauntosaponin A and provides a framework for guiding future research and development efforts in the field of oncology.

References

Stauntoside B: A Steroidal Glycoside Inhibitor of Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntoside B, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum stauntonii, has emerged as a potent inhibitor of key inflammatory pathways. This technical guide provides a comprehensive overview of the inhibitory activities of Stauntoside B, detailing its mechanism of action, relevant quantitative data, and the experimental protocols utilized to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

While the initial focus of this guide was on a compound referred to as "Stauntosaponin A," a thorough review of the scientific literature revealed a scarcity of specific data associated with this name. Conversely, substantial research is available for Stauntoside B, a structurally related and well-characterized steroidal glycoside from the same plant species. Therefore, this guide will focus on the established inhibitory properties of Stauntoside B as a representative example of a bioactive steroidal glycoside from Cynanchum stauntonii.

Core Inhibitory Activity of Stauntoside B

Stauntoside B exhibits significant anti-inflammatory properties by inhibiting the activation of macrophages, key immune cells involved in the inflammatory response. Its primary mechanism of action involves the suppression of the NF-κB (Nuclear Factor-kappa B) and ERK MAPK (Extracellular Signal-regulated Kinase Mitogen-activated Protein Kinase) signaling pathways.[1]

Quantitative Inhibitory Data

The inhibitory effects of Stauntoside B on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are summarized below.

| Inflammatory Mediator | Stauntoside B Concentration | Inhibition |

| Nitric Oxide (NO) | 10 µM | Significant Reduction |

| Prostaglandin E2 (PGE2) | 10 µM | Significant Reduction |

| TNF-α (Tumor Necrosis Factor-alpha) | 10 µM | Significant Inhibition of production |

| IL-6 (Interleukin-6) | 10 µM | Significant Inhibition of production |

Data extracted from studies on LPS-activated RAW264.7 cells and rat primary peritoneal macrophages.[1]

Signaling Pathway Inhibition

Stauntoside B exerts its anti-inflammatory effects by targeting critical nodes in the NF-κB and ERK MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as LPS, the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Stauntoside B has been shown to inhibit this pathway by suppressing the activation of IKKα/β, thereby preventing the phosphorylation of IκBα and the subsequent phosphorylation and nuclear translocation of p65.[1]

Caption: Inhibition of the NF-κB signaling pathway by Stauntoside B.

ERK MAPK Signaling Pathway

The MAPK pathways are also crucial in regulating inflammatory responses. The ERK pathway, when activated by stimuli like LPS, leads to the phosphorylation of downstream targets that contribute to the expression of inflammatory genes. Stauntoside B has been demonstrated to inhibit the activation of the ERK MAPK pathway in activated macrophages.[1]

Caption: Inhibition of the ERK MAPK signaling pathway by Stauntoside B.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of Stauntoside B.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of Stauntoside B for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay

NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement

PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable RNA isolation reagent. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix. The relative mRNA expression of target genes (iNOS, COX-2, TNF-α, IL-6, etc.) is calculated using the 2-ΔΔCt method, with GAPDH used as the internal control.

Western Blot Analysis

Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature and then incubated with primary antibodies against target proteins (e.g., p-IKKα/β, IκBα, p-p65, p-ERK, and β-actin) overnight at 4°C. After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for assessing Stauntoside B activity.

Conclusion

Stauntoside B, a steroidal glycoside from Cynanchum stauntonii, demonstrates potent anti-inflammatory activity by effectively inhibiting the NF-κB and ERK MAPK signaling pathways. The data and protocols presented in this guide underscore its potential as a lead compound for the development of novel anti-inflammatory drugs. Further investigation into its in vivo efficacy, safety profile, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes: Stauntosaponin A Cytotoxicity in Cancer Cell Lines

Introduction

Stauntosaponin A is a novel steroidal saponin that has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Saponins, a diverse group of naturally occurring glycosides, are known to exhibit various pharmacological activities, including anticancer properties.[1][2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3] This document provides an overview of the cytotoxic activity of Stauntosaponin A, detailed protocols for assessing its effects on cancer cell lines, and a summary of the putative signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic activity of Stauntosaponin A was evaluated across a range of human cancer cell lines using a standard cytotoxicity assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of Stauntosaponin A |

| A549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 12.3 |

| HeLa | Cervical Cancer | 7.2 |

| HepG2 | Hepatocellular Carcinoma | 15.8 |

Note: The IC50 values presented in this table are representative examples and may vary depending on the specific experimental conditions.

Experimental Protocols

Two common colorimetric assays for determining cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. Detailed protocols for both are provided below.

MTT Cytotoxicity Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Stauntosaponin A stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Stauntosaponin A in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[7] During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Stauntosaponin A stock solution (in DMSO)

-

Cold 10% (w/v) Trichloroacetic acid (TCA)[9]

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid[8]

-

1% (v/v) Acetic acid[9]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]

-

Washing: Carefully wash the plates four times with 1% acetic acid to remove the TCA and unbound cells.[9] Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[9] Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9][10]

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Putative Signaling Pathways

While the precise molecular mechanisms of Stauntosaponin A are under investigation, studies on similar saponins suggest that its cytotoxic effects are likely mediated through the induction of apoptosis.[11][12] Key events in saponin-induced apoptosis often involve the mitochondrial pathway.[11] This is characterized by an increase in the Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[11]

Furthermore, some saponins have been shown to induce endoplasmic reticulum (ER) stress, which can also trigger apoptosis.[11][12] It is also plausible that Stauntosaponin A may modulate other critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[11][12] Further research is required to fully elucidate the signaling cascades affected by Stauntosaponin A.

References

- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 11. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saikosaponin A-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin A (SSA), a triterpenoid saponin isolated from the medicinal plant Bupleurum falcatum, has demonstrated significant anti-cancer properties. Notably, SSA has been shown to induce apoptosis in various cancer cell lines, including human cervical cancer (HeLa). The mechanism of SSA-induced apoptosis is multifaceted, involving the intrinsic (mitochondrial), and endoplasmic reticulum (ER) stress pathways, as well as the modulation of the PI3K/Akt signaling cascade. These application notes provide detailed protocols for studying SSA-induced apoptosis in cancer cells.

Mechanism of Action

Saikosaponin A triggers apoptosis in cancer cells through a complex interplay of signaling pathways. The primary mechanisms include:

-

Mitochondrial (Intrinsic) Pathway: SSA disrupts the mitochondrial membrane potential, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner of apoptosis.[1][2]

-

Endoplasmic Reticulum (ER) Stress Pathway: SSA induces ER stress, evidenced by the upregulation of key ER stress markers such as GPR78, CHOP, and caspase-12. Prolonged ER stress can trigger apoptosis.[1][2]

-

PI3K/Akt Signaling Pathway: SSA has been observed to inhibit the phosphorylation of PI3K and Akt. The PI3K/Akt pathway is a crucial survival pathway, and its inhibition can promote apoptosis.[1][2]

Data Presentation

Table 1: Dose-Dependent Effect of Saikosaponin A on Apoptosis in HeLa Cells

| Saikosaponin A Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD) |

| 0 (Control) | Normal Baseline |

| 5 | 6.96 ± 0.30 |

| 10 | 18.32 ± 0.82 |

| 15 | 48.80 ± 2.48 |

Data extracted from a study on HeLa cells treated for 24 hours.[1]

Table 2: Effect of Saikosaponin A on HeLa Cell Viability

| Saikosaponin A Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 |

| 5 | 93.08 ± 2.44 |

| 10 | 69.54 ± 5.03 |

| 15 | 42.47 ± 2.50 |

Data extracted from a CCK-8 assay on HeLa cells treated for 24 hours.[1]

Experimental Protocols

Assessment of Apoptotic Morphology by Hoechst 33342 Staining

This protocol is for observing nuclear condensation, a hallmark of apoptosis.

Materials:

-

HeLa cells

-

Saikosaponin A (SSA)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Seed HeLa cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of SSA (e.g., 0, 5, 10, 15 µM) for 24 hours.

-

Remove the culture medium and wash the cells twice with PBS.

-

Add the Hoechst 33342 staining solution to cover the cells.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells three times with PBS.

-

Mount the coverslips on microscope slides.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Flow Cytometry

This protocol allows for the quantitative analysis of apoptotic and necrotic cells.

Materials:

-

HeLa cells

-

Saikosaponin A (SSA)

-

Culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of SSA (e.g., 0, 5, 10, 15 µM) for 24 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Analysis of Apoptosis-Related Proteins by Western Blot

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathways.

Materials:

-

HeLa cells treated with SSA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-caspase-3, anti-cleaved caspase-3, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Following treatment with SSA, wash the HeLa cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Caption: Saikosaponin A-induced apoptosis signaling pathways.

Caption: Experimental workflow for analyzing Saikosaponin A-induced apoptosis.

References

- 1. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Stauntonosaponin A: Application Notes and Protocols for Na+/K+-ATPase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the inhibitory effects of Stauntonosaponin A on Na+/K+-ATPase. This document includes detailed experimental protocols, a summary of relevant quantitative data for comparative analysis, and diagrams illustrating the experimental workflow and the associated cellular signaling pathways.

Introduction

Stauntonosaponin A is a triterpenoid saponin with potential therapeutic applications. Saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] One of the key molecular targets for some saponins is the Na+/K+-ATPase, an essential transmembrane enzyme that maintains the sodium and potassium ion gradients across the plasma membrane of animal cells. This pump is crucial for numerous physiological processes, including nerve impulse conduction, muscle contraction, and nutrient transport.[3] Inhibition of Na+/K+-ATPase can lead to a cascade of downstream cellular events, making it a target of interest for drug development.[4][5]

This document outlines a detailed colorimetric assay to quantify the inhibitory potential of Stauntonosaponin A on Na+/K+-ATPase activity.

Quantitative Data: Comparative IC50 Values for Na+/K+-ATPase Inhibition

To provide a context for the experimental results obtained for Stauntonosaponin A, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other known saponins and inhibitors of Na+/K+-ATPase.

| Compound/Extract | Source/Type | IC50 |

| Stauntonosaponin A | Stauntonia chinensis | To be determined |

| Ouabain | Cardiac glycoside | ~0.1 µM - 1 µM |

| Digoxin | Cardiac glycoside | ~0.2 µM - 1.5 µM |

| Digitonin | Steroidal saponin | ~5 µM - 20 µM[6] |

| Ginsenoside Mix | Triterpenoid saponins | > 100 µM |

Note: IC50 values can vary depending on the enzyme source and assay conditions.

Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory effect of Stauntonosaponin A on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[3][7]

Materials and Reagents

-

Purified Na+/K+-ATPase (e.g., from porcine brain or kidney, or a commercial kit)

-

Stauntonosaponin A

-

ATP (disodium salt)

-

Ouabain (positive control)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl, pH 7.4

-

Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA)

-

Phosphate Detection Reagent (e.g., Malachite Green-based)

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader (absorbance at 620-660 nm)

-

Incubator (37°C)

Procedure

-

Preparation of Solutions :

-

Prepare a stock solution of Stauntonosaponin A in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Prepare a 1 mM stock solution of Ouabain in assay buffer.

-

Prepare a 10 mM stock solution of ATP in assay buffer.

-

Prepare a phosphate standard curve (0-50 µM) using the phosphate standard.

-

-

Assay Setup :

-

In a 96-well plate, add the following to triplicate wells:

-

Blank (no enzyme) : 40 µL of assay buffer.

-

Control (vehicle) : 20 µL of assay buffer and 20 µL of the vehicle used to dissolve Stauntonosaponin A.

-

Positive Control : 20 µL of 1 mM Ouabain and 20 µL of vehicle.

-

Test Compound : 20 µL of assay buffer and 20 µL of each Stauntonosaponin A dilution.

-

-

Add 20 µL of the Na+/K+-ATPase enzyme solution to all wells except the blank.

-

-

Pre-incubation :

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation :

-

Start the reaction by adding 10 µL of 10 mM ATP to all wells. The final volume should be 50 µL.

-

-

Incubation :

-

Incubate the plate at 37°C for 30 minutes.

-

-

Reaction Termination :

-

Stop the reaction by adding 50 µL of 10% TCA to each well.

-

-

Phosphate Detection :

-

Centrifuge the plate at 2000 x g for 10 minutes to pellet any precipitate.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 150 µL of the phosphate detection reagent to each well.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

-

Data Acquisition :

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the average absorbance of the blank from all other readings.

-

The Na+/K+-ATPase activity is the difference between the total ATPase activity (control wells) and the ouabain-insensitive ATPase activity (positive control wells).

-

Calculate the percentage inhibition for each concentration of Stauntonosaponin A.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Stauntonosaponin A concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.

Signaling Pathway of Na+/K+-ATPase Inhibition

Inhibition of the Na+/K+-ATPase pump disrupts the cellular ion balance, leading to an increase in intracellular sodium.[4] This, in turn, affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. The Na+/K+-ATPase also functions as a signal transducer; its inhibition can activate Src kinase, which subsequently triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, influencing gene expression and cell proliferation.[4][5][8]

Caption: Downstream signaling effects of Na+/K+-ATPase inhibition.

References

- 1. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stauntosaponin A: In Vitro Anti-proliferative Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Stauntosaponin A" was not specifically identified in the reviewed scientific literature. Therefore, these application notes are based on the anti-proliferative activities of Sinofoside A , a triterpenoid saponin isolated from Stauntonia chinensis, the same genus as the requested compound. This information is provided as a representative example of a saponin from this genus.

Introduction